Product packaging for 5-Oxo-1-(trifluoroacetyl)proline(Cat. No.:CAS No. 46383-55-5)

5-Oxo-1-(trifluoroacetyl)proline

Cat. No.: B12660762
CAS No.: 46383-55-5
M. Wt: 225.12 g/mol
InChI Key: OACPNTTXGYKMDU-UHFFFAOYSA-N
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Description

5-Oxo-1-(trifluoroacetyl)proline is a chiral proline derivative with the CAS Registry Number 46383-56-6 . This compound has a molecular formula of C7H6F3NO4 and a molecular weight of 225.12 g/mol . Its unique structure, featuring a trifluoroacetyl group, classifies it among the diverse family of proline derivatives that are of significant interest in scientific research . Proline and its analogs are extensively studied for their role as asymmetric organocatalysts, enabling the synthesis of therapeutically active enantiopure drugs . Furthermore, proline derivatives can serve as valuable building blocks in organic synthesis and medicinal chemistry research, contributing to the development of novel molecular scaffolds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO4 B12660762 5-Oxo-1-(trifluoroacetyl)proline CAS No. 46383-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46383-55-5

Molecular Formula

C7H6F3NO4

Molecular Weight

225.12 g/mol

IUPAC Name

5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)

InChI Key

OACPNTTXGYKMDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 5 Oxo 1 Trifluoroacetyl Proline and Its Structural Analogues

Strategies for Direct Synthesis of 5-Oxo-1-(trifluoroacetyl)proline

The direct synthesis of this compound can be envisioned through two primary retrosynthetic pathways: the N-trifluoroacetylation of a pre-existing pyroglutamic acid ring or the cyclization of an N-trifluoroacetylated glutamic acid derivative.

N-Trifluoroacetylation of Proline and Pyroglutamic Acid Derivatives

The introduction of a trifluoroacetyl group onto the nitrogen atom of a proline or pyroglutamic acid backbone is a key synthetic step. rsc.org This is typically achieved using a trifluoroacetylating agent.

Trifluoroacetic Anhydride (B1165640) (TFAA): A common and highly reactive reagent for this transformation is trifluoroacetic anhydride (TFAA). The reaction involves the nucleophilic attack of the secondary amine of the proline or pyroglutamic acid ring on one of the carbonyl carbons of TFAA. This method is generally efficient, though the high reactivity of TFAA can sometimes lead to undesired side reactions if not properly controlled. thieme-connect.de

Other Trifluoroacetylating Agents: Alternative reagents have been explored to mitigate the reactivity of TFAA. S-Ethyl trifluorothioacetate, for instance, offers a milder alternative for trifluoroacetylation, typically requiring weakly basic conditions (pH 8–9) in an aqueous medium. While effective, this method's primary application has been demonstrated for other amino acids.

The synthesis of N-protected pyroglutamic acid derivatives often relies on the cyclization of the corresponding N-protected glutamic acid. thieme-connect.de For instance, the synthesis of Z-pGlu-OH and Boc-pGlu-OH involves the cyclization of their respective protected glutamic acid anhydrides catalyzed by dicyclohexylammonium (B1228976) (DCHA). thieme-connect.de

ReagentConditionsAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA)Often used neat or in an inert solventHigh reactivity, readily availableCan cause undesired side reactions, requires careful control
S-Ethyl TrifluorothioacetateWeakly basic (pH 8-9), aqueous mediumMilder than TFAARequires specific pH control

Cyclization Reactions Leading to the 5-Oxo Ring

The formation of the 5-oxoproline (pyroglutamic acid) ring is a crucial step if the synthesis starts from a linear precursor. This intramolecular cyclization typically involves the formation of a lactam from a glutamic acid derivative.

Thermal Cyclization: Heating glutamic acid at high temperatures (around 180°C) can induce dehydration and subsequent cyclization to form pyroglutamic acid. wikipedia.org This method, while straightforward, may not be suitable for substrates sensitive to high temperatures.

Acid-Catalyzed Cyclization: The cyclization of glutamic acid and its derivatives can be effectively catalyzed by acids. thieme-connect.de This method is commonly employed for the synthesis of pyroglutamic acid itself. The application of this to an N-trifluoroacetylated glutamic acid would be a logical, though not explicitly documented, route to this compound.

Enzymatic Cyclization: In biological systems, the formation of pyroglutamic acid from N-terminal glutamine residues is catalyzed by glutaminyl cyclases. wikipedia.org While highly specific, enzymatic methods are less commonly used for the synthesis of non-natural derivatives like the trifluoroacetylated compound.

Stereoselective Synthesis of this compound Enantiomers

Achieving a specific stereochemistry (L- or D-enantiomer) in the final product is critical for many applications. This can be accomplished by starting with a chiral precursor or by employing a stereoselective synthetic step.

Starting with an enantiomerically pure starting material, such as L-glutamic acid or L-pyroglutamic acid, is the most direct approach to obtaining the corresponding enantiomer of this compound. The subsequent trifluoroacetylation or cyclization reactions are generally not expected to affect the stereocenter at the alpha-carbon.

For the synthesis of unnatural proline analogues, various stereoselective methods have been developed. These include the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key bond-forming reactions. For example, silver-catalyzed asymmetric conjugate addition of glycine (B1666218) imine esters to unsaturated esters followed by lactamization has been reported for the synthesis of chiral pyroglutamic acid esters. rsc.org While not directly applied to the synthesis of this compound, these advanced methods highlight the potential for developing a stereoselective route to this specific compound.

Synthesis of Proline Derivatives Incorporating the Trifluoroacetyl Group

The synthesis of proline analogues bearing a trifluoroacetyl group is an area of interest for creating novel building blocks for peptides and other bioactive molecules.

Approaches to N-Trifluoroacetylated Amino Acids as Building Blocks

The preparation of N-trifluoroacetylated amino acids is a well-established field, providing a toolbox of methods that can be adapted for proline derivatives. The trifluoroacetyl group serves as a useful protecting group in peptide synthesis and can also impart unique properties to the final molecule. rsc.orgrsc.org

A one-pot reaction promoted by triflic acid has been reported for the synthesis of N-trifluoroacetyl-protected amidoketones from amino acids. vulcanchem.comgoogle.com This involves the in-situ N-protection of the amino group followed by the formation of a mixed anhydride, which then acts as an acylating agent.

Multicomponent Reaction Strategies for Proline Analogues

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like proline analogues in a single step from three or more starting materials. ajgreenchem.commdpi.comajgreenchem.com L-proline and its derivatives have been extensively used as organocatalysts in various MCRs to produce highly functionalized heterocyclic compounds. ajgreenchem.comajgreenchem.com

While a specific MCR for the direct synthesis of this compound has not been reported, the Ugi multicomponent reaction has been utilized for the synthesis of α-substituted pyroglutamic acid derivatives. google.com This suggests the potential for designing an MCR that incorporates a trifluoroacetylated component to access the target molecule or its close analogues.

Derivatization of Proline and Pyroglutamic Acid for Introduction of Trifluoroacetyl Functionality

The introduction of a trifluoroacetyl group onto proline or pyroglutamic acid is a key step in the synthesis of the target compound and its analogs. This functionalization can significantly alter the chemical and physical properties of the parent molecule, including its reactivity, volatility, and biological activity.

Trifluoroacetylation of Proline:

A common method for the derivatization of proline involves a two-step process: esterification of the carboxylic acid group followed by acylation of the secondary amine. sigmaaldrich.com For instance, proline can be methylated by treatment with methanolic HCl, followed by acetylation of the amino group with trifluoroacetic anhydride (TFAA). sigmaaldrich.com This process is advantageous for gas chromatography (GC) analysis as it produces more volatile derivatives. sigmaaldrich.com The use of TFAA for acetylation has been shown to result in shorter analysis times compared to acetic anhydride. sigmaaldrich.com It is crucial that the derivatization process does not cause racemization of the chiral center, allowing for the successful separation of enantiomers. sigmaaldrich.com

Trifluoroacetylation of Pyroglutamic Acid:

Pyroglutamic acid, also known as 5-oxoproline, is a cyclic lactam derived from glutamic acid. wikipedia.orgthieme-connect.de The trifluoroacetylation of pyroglutamic acid directly at the nitrogen atom can be challenging. While simple acetylation with acetyl chloride can proceed with high yield, acylation with more complex reagents like benzoyl chloride or benzyl (B1604629) chloroformate under standard conditions often results in low yields of the N-acylated product. thieme-connect.de A more effective strategy involves the cyclization of N-protected glutamic acid. For example, N-benzyloxycarbonyl (Z) or N-tert-butyloxycarbonyl (Boc) protected glutamic acid anhydrides can be cyclized in the presence of dicyclohexylamine (B1670486) (DCHA) to yield the corresponding N-protected pyroglutamic acid derivatives. thieme-connect.de

Synthesis of Related 5-Oxo Heterocycles and Pyroglutamic Acid Analogues

The synthesis of a diverse range of 5-oxo heterocycles and pyroglutamic acid analogs is of great interest due to their potential biological activities. nih.govresearchgate.net These syntheses often involve the chemical transformation of various precursors and the incorporation of the 5-oxo motif into more complex molecular scaffolds.

Chemical Transformations from Precursors to 5-Oxo Structures

A variety of synthetic strategies have been developed to construct the 5-oxo heterocyclic core. One common approach is the cyclization of linear precursors. For example, N-chloroacetyl aroylalanines can undergo a 5-exo-tet cyclization catalyzed by a base to furnish 3-aroyl pyroglutamic acid derivatives. mdpi.com This method has been successfully used to prepare enantiomerically enriched products. mdpi.com

Another versatile method for synthesizing 5-oxo heterocycles is the oxa-Michael reaction, which involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org This reaction provides a straightforward route to various 5- and 6-membered oxygen-containing heterocycles, including γ-lactones. rsc.org The development of organocatalytic asymmetric oxa-Michael reactions has further expanded the utility of this method, allowing for the synthesis of chiral heterocycles with high enantioselectivity. rsc.org

The Wittig reaction between cyclic anhydrides and stabilized phosphoranes is another powerful tool for the synthesis of 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids, which are enol-lactones. researchgate.net This reaction typically proceeds stereoselectively to produce the E-isomer. researchgate.net

Incorporation of the 5-Oxo Motif into Complex Scaffolds

The 5-oxo motif can be incorporated into more complex molecular architectures to generate novel compounds with potentially enhanced biological properties. For instance, the 5-oxo-1,4-oxazepine ring system can be fused with heteroaryl rings. researchgate.net The synthesis of such complex structures often relies on multicomponent reactions, which allow for the efficient construction of intricate molecular frameworks in a single step. researchgate.net

Furthermore, the 5-oxo motif is a key structural feature in various natural products and pharmaceuticals. The development of synthetic routes to access these complex molecules is an active area of research. For example, a stereoselective, multicomponent catalytic carbonylative approach has been reported for the synthesis of α,β-unsaturated γ-lactam derivatives, which are structurally related to pyroglutamic acid. researchgate.net

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its analogs are critical steps to obtain compounds of high purity for subsequent applications. A variety of chromatographic and other techniques are employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating pyroglutamic acid-containing compounds from their native forms. nih.gov Chiral HPLC, using columns such as CHIRALPAK-IA, is particularly useful for the enantiomeric separation of proline derivatives after derivatization. researchgate.netimpactfactor.org The use of modifiers like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape. impactfactor.org

Gas Chromatography (GC): GC is often used for the analysis of volatile derivatives of amino acids. sigmaaldrich.com Chiral GC columns, such as those based on trifluoroacetyl derivatized cyclodextrins, allow for the separation of enantiomers. sigmaaldrich.com

Column Chromatography: Flash column chromatography is a standard technique for the purification of crude reaction products. mdpi.com For example, after the synthesis of 3-aroyl-N-methyl pyroglutamic acid methyl esters, the crude product can be purified by flash column chromatography using 100% ethyl acetate (B1210297) as the eluent. mdpi.com

Affinity Chromatography and Gel Filtration: In the purification of enzymes involved in proline metabolism, such as proline dehydrogenase/1-pyrroline-5-carboxylate dehydrogenase, techniques like affinity chromatography on Matrex gel red A and gel filtration on Sephadex G-200 have been successfully employed. nih.gov

Other Isolation Techniques:

Extraction: Liquid-liquid extraction is a common method for initial purification. For instance, after the synthesis of 2-hydroxy-5-oxoproline, the product can be isolated by extraction with dimethylsulfoxide. google.com Following the synthesis of 3-aroyl-N-methyl pyroglutamic acids, the product is often extracted with ethyl acetate after acidification. mdpi.com

Crystallization: Crystallization-induced diastereomer transformation (CIDT) can be a highly effective method for obtaining enantiomerically pure compounds. mdpi.com

The choice of purification technique depends on the specific properties of the target compound, including its polarity, volatility, and stability. A combination of these methods is often necessary to achieve the desired level of purity.

Chemical Reactivity and Transformation Mechanisms of 5 Oxo 1 Trifluoroacetyl Proline

Reactivity of the N-Trifluoroacetyl Group

The N-trifluoroacetyl group significantly influences the chemical properties of the proline ring to which it is attached. Its reactivity is centered around the trifluoroacetyl amide bond, its role in peptide synthesis, and the profound electronic effects of the fluorine atoms.

Hydrolysis and Cleavage Mechanisms of the Trifluoroacetyl Amide Bond

The trifluoroacetyl group is a well-established protecting group in organic synthesis, particularly for amines. Its removal, typically via hydrolysis, is a critical step in many synthetic routes. The cleavage of the trifluoroacetyl amide bond can be achieved under various conditions, with the mechanism being highly dependent on the pH of the solution.

Under acidic conditions, such as with trifluoroacetic acid (TFA), the cleavage of amide bonds can be facilitated. acs.org For instance, time-dependent NMR studies have been used to determine the equilibrium constant and half-life of amide bond cleavage under acidic conditions, revealing a first-order kinetic process. acs.org The general mechanism involves protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Conversely, basic hydrolysis is also a common method for the deprotection of N-trifluoroacetylated compounds. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon of the trifluoroacetyl group. The stability of the resulting trifluoroacetate (B77799) anion makes this process thermodynamically favorable. The rate of hydrolysis is dependent on the concentration of the base and the temperature. organic-chemistry.org

A novel mechanism for trifluoroacetylation, which has implications for its cleavage, was elucidated in the context of solid-phase peptide synthesis. This mechanism involves the transfer of a trifluoroacetyl group from a trifluoroacetoxymethyl group on a resin support to an amine, a process that occurs during neutralization with a tertiary amine. nih.govnih.gov This highlights that the cleavage (and formation) of the trifluoroacetyl amide bond can be influenced by the surrounding chemical environment and reaction matrix.

Reactivity in Peptide Coupling and Amidation Reactions

In peptide synthesis, the N-trifluoroacetyl group can serve as a protecting group for the N-terminus of amino acids. However, its presence can also lead to side reactions. Trifluoroacetylation of the α-amino group of a growing peptide chain has been reported as a side reaction during solid-phase peptide synthesis, particularly when using trifluoroacetic acid for the removal of other protecting groups like the tert-butoxycarbonyl (Boc) group. pnas.org This side reaction can terminate the peptide chain, thereby reducing the yield of the desired product. nih.govnih.govpnas.org

The mechanism of this unwanted trifluoroacetylation has been studied extensively. One proposed pathway involves the activation of trifluoroacetic acid by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which then reacts with the free α-amino group. pnas.org Another significant mechanism, independent of the coupling step, involves the generation of trifluoroacetoxymethyl groups on the resin support, which then transfer the trifluoroacetyl group to the peptide's N-terminal amine. nih.govnih.gov

Despite these challenges, N-trifluoroacetyl-protected amino acid chlorides have been successfully used in peptide coupling reactions with a high degree of stereochemical preservation. acs.org The reactivity of N-trifluoroacetylamino acids and their derivatives, such as thiol esters, as acetylating agents has also been explored. google.com

Role of Fluorine in Influencing Electron Density and Reactivity

The three fluorine atoms on the acetyl group are central to the unique reactivity of the N-trifluoroacetyl moiety. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly influences the electronic properties of the adjacent carbonyl group. semanticscholar.org

This electron-withdrawing effect has several important consequences:

Increased Electrophilicity: The carbonyl carbon of the trifluoroacetyl group is rendered highly electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes it more susceptible to attack by nucleophiles, which explains the relative ease of hydrolysis compared to a standard acetyl group.

Amide Bond Polarization: The polarization of the N-C=O bond is increased, which can affect the geometry and rotational barriers of the amide.

Acidity of N-H Proton (in secondary amides): While the nitrogen in 5-Oxo-1-(trifluoroacetyl)proline is tertiary, in other contexts, the N-H proton of a trifluoroacetamide (B147638) is more acidic than that of a regular acetamide.

Stability of the Leaving Group: Upon cleavage, the trifluoroacetate anion is stabilized by the inductive effect of the fluorine atoms, making it an excellent leaving group.

The unique effects of fluorine substitution can lead to new reactivities and transformations that are not observed with non-fluorinated analogues. semanticscholar.org For example, the interaction between fluorine and metals can significantly influence the outcome of reactions. semanticscholar.org

Reactions Involving the 5-Oxo Ring

The 5-oxo ring of the molecule is a pyroglutamate (B8496135) moiety, a five-membered lactam. Its reactivity is primarily associated with ring-opening and closing reactions, as well as functionalization at the 5-oxo position.

Ring-Opening and Ring-Closing Reactions of the Pyroglutamate Moiety

The pyroglutamate ring is susceptible to both acidic and basic hydrolysis, which leads to the formation of glutamic acid. Under standard acid hydrolysis conditions (e.g., 6M HCl at 110°C), pyroglutamic acid is quantitatively converted to glutamic acid. thieme-connect.de This reaction is a critical consideration in peptide chemistry, as N-terminal glutamine residues can cyclize to form pyroglutamate under certain conditions.

The reverse reaction, the formation of the pyroglutamate ring, can occur from glutamic acid or glutamine. For instance, the synthesis of N-protected pyroglutamic acid derivatives often proceeds through the cyclization of N-protected glutamic acid anhydrides. thieme-connect.de

The pyroglutamate ring can also undergo more complex transformations. For example, a ring-transformation reaction has been reported where pyroglutamates react with isocyanates in the presence of a strong base (NaH) to form functionalized hydantoins. This novel reaction proceeds via a ring-closing ring-opening sequence. umn.edu

Functionalization and Derivatization at the 5-Oxo Position

The carbonyl group at the 5-position of the pyroglutamate ring is a potential site for chemical modification, although it is generally less reactive than the N-trifluoroacetyl carbonyl group. Reactions typical of ketones can be envisioned, such as reduction to a hydroxyl group or reaction with organometallic reagents. However, the amide nature of the lactam ring influences the reactivity of this carbonyl.

Derivatization of pyroglutamic acid and its analogues often focuses on the carboxyl group or the nitrogen atom (when unprotected). However, the presence of the N-trifluoroacetyl group in this compound directs reactivity away from the nitrogen and potentially activates the ring system towards other transformations.

The metabolism of 5-oxoproline in biological systems involves its conversion to glutamate (B1630785), a reaction catalyzed by 5-oxoprolinase. nih.gov This highlights the inherent reactivity of the ring and its potential for enzymatic or chemical conversion.

Stereochemical Stability and Epimerization Processes

The stereochemical integrity of this compound is a critical aspect of its chemical character, particularly concerning the chiral center at the C2 position of the proline ring. The stability of this center is susceptible to epimerization, a process where the L-enantiomer can convert to its D-enantiomer, leading to a racemic mixture.

Epimerization of amino acid residues, including proline derivatives, can occur through several mechanisms. One common pathway involves the formation of an oxazol-5(4H)-one intermediate, particularly when the carboxyl group is activated. Another mechanism is the direct abstraction of the alpha-proton (Hα) by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. The acidity of the Hα is a key factor in this process.

Factors that are known to influence the rate of epimerization in amino acids and peptides include:

pH: Both acidic and basic conditions can catalyze epimerization. For the parent compound, pyroglutamic acid, stability is observed to be minimal at pH values below 2 and above 13. researchgate.net

Temperature: Increased temperatures generally accelerate the rate of racemization.

Solvent: Polar solvents can stabilize charged intermediates formed during epimerization, thereby increasing the rate.

Presence of Catalysts: Metal ions and aldehydes can act as catalysts for the racemization of amino acids.

While specific studies on the epimerization of this compound are limited, research on L-proline has shown that it can be racemized in the presence of carboxylic acids and aldehydes, following first-order reaction kinetics. The rate of this racemization is influenced by the acidity of the carboxylic acid and the reaction temperature.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of transformations involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on its parent compound, pyroglutamic acid (5-oxoproline), and general principles of amino acid reactivity.

The stability of the pyroglutamic acid ring itself is subject to environmental conditions. Studies on pyroglutamic acid have shown that it can exist in equilibrium with glutamic acid, with the direction and rate of the reaction being heavily dependent on pH. researchgate.net Under certain conditions, pyroglutamic acid can also undergo decarboxylation to form pyrrolidone. researchgate.net

ConditionTransformation of Pyroglutamic AcidStability
pH < 2Reversible conversion to glutamic acidLabile
Neutral pH (approx. 6-7)Relatively stable, slow conversionModerately Stable
pH > 13Reversible conversion to glutamic acid, potential decarboxylationLabile
High TemperatureIncreased rate of conversion to glutamic acid and other degradation productsUnstable

This table is based on the reported stability of pyroglutamic acid and is intended to be indicative for this compound. The trifluoroacetyl group will likely alter the precise pH and temperature stability ranges.

Thermodynamic Data for DL-5-Oxoproline
ParameterValueTemperature Range (K)Method
Enthalpy of Sublimation (ΔsubH)133 ± 1 kJ/mol394 to 416Torsion Effusion, Mass Effusion

Data sourced from the NIST Chemistry WebBook for DL-Proline, 5-oxo-. nist.gov

The trifluoroacetyl group, being strongly electron-withdrawing, will have a significant impact on the thermodynamic properties of the molecule compared to the parent pyroglutamic acid. It will alter the bond energies, charge distribution, and intermolecular interactions, thereby affecting parameters such as the enthalpy of formation and Gibbs free energy of reactions involving this compound. However, without specific experimental or computational studies, these effects can only be qualitatively inferred.

Structural Analysis and Conformational Studies of 5 Oxo 1 Trifluoroacetyl Proline

Conformational Preferences of the Proline Ring with N-Trifluoroacetyl Substitution

The conformation of the five-membered proline ring is typically described by its puckering, which can be either endo (Cγ-exo) or exo (Cγ-endo). The substitution at the nitrogen atom with a trifluoroacetyl group is expected to significantly influence this puckering equilibrium. The strong electron-withdrawing nature of the trifluoroacetyl group can alter the electronic environment of the amide bond, which in turn affects the steric and electronic interactions governing the ring's preferred conformation. In analogous N-acylproline derivatives, the nature of the acyl group has been shown to modulate the cis-trans isomerization of the prolyl amide bond, a key determinant of peptide and protein structure. However, without specific NMR or crystallographic data for 5-Oxo-1-(trifluoroacetyl)proline, the precise puckering preference and the rotational barrier around the N-CO bond remain speculative.

Diastereomeric Relationships and Their Characterization

This compound possesses a chiral center at the C2 position, leading to the possibility of (2S) and (2R) enantiomers. If additional chiral centers were introduced, for example, through substitution on the ring, diastereomers would be possible. The characterization of such diastereomers would typically involve techniques like chiral chromatography, NMR spectroscopy (using chiral solvating agents or by analyzing diastereotopic protons), and X-ray crystallography. While methods for the stereoselective synthesis of substituted pyroglutamic acid esters have been developed, allowing for the isolation of specific diastereomers, no such characterization has been reported for this compound itself.

Influence of Fluorination on Molecular Conformation and Intermolecular Interactions

The trifluoromethyl group is a key feature of this molecule. The high electronegativity of fluorine atoms creates a strong dipole moment and can lead to unique intermolecular interactions, such as fluorine-involved hydrogen bonds or dipole-dipole interactions. The electron-withdrawing effect of the trifluoromethyl group is also known to decrease the double-bond character of the adjacent amide bond, which can lower the energy barrier for cis-trans isomerization. Furthermore, the steric bulk of the trifluoromethyl group will play a role in determining the rotational preference around the N-CO bond and could influence the puckering of the proline ring.

Hydrogen Bonding Networks in this compound Structures

In the solid state, molecules of this compound would be expected to form hydrogen bonding networks. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O). The 5-oxo group and the carbonyl of the trifluoroacetyl group also act as hydrogen bond acceptors. In the absence of a crystal structure, the specific patterns of these hydrogen bonds cannot be determined. Studies of related N-acyl amino acids and pyroglutamic acid derivatives show a variety of hydrogen bonding motifs, including dimers and catemers, which significantly influence the crystal packing and physical properties of the compounds.

Biochemical and Enzymatic Investigations of 5 Oxo 1 Trifluoroacetyl Proline and Analogues

Interactions with Enzyme Systems

Modulatory Effects on Enzymes Involved in Amino Acid Metabolism

5-Oxo-1-(trifluoroacetyl)proline is a synthetic derivative of the amino acid proline. ontosight.ai Its structure, featuring a trifluoroacetyl group, suggests potential interactions with enzymes involved in amino acid metabolism. The trifluoroacetyl group is known to alter the chemical properties of compounds, which can influence their reactivity and how they bind to biological molecules. ontosight.ai While direct studies on the modulatory effects of this compound on specific enzymes of amino acid metabolism are not extensively documented in publicly available research, the structural similarity to proline and pyroglutamic acid allows for informed hypotheses about its potential interactions.

Derivatives of proline have been investigated for their ability to act as inhibitors or modulators of certain enzymes. ontosight.ai For instance, proline analogues have been studied as mechanism-based inhibitors of proline dehydrogenase, an enzyme involved in proline catabolism. The introduction of modifications to the proline ring can lead to compounds that act as either substrates or inactivators of the enzyme.

Studies on Enzymes within the Gamma-Glutamyl Cycle (e.g., 5-Oxoprolinase)

The gamma-glutamyl cycle is a key pathway for glutathione (B108866) synthesis and metabolism, in which 5-oxoproline (pyroglutamic acid) is a central intermediate. nih.govnih.gov An essential enzyme in this cycle is 5-oxoprolinase, which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.govwikipedia.org This reaction is crucial for the recycling of 5-oxoproline and the maintenance of glutathione levels. nih.govnih.gov

The substrate specificity of 5-oxoprolinase has been explored using various analogues of 5-oxo-L-proline. nih.gov For the enzyme to bind its substrate effectively, an unsubstituted N-1 position on the 5-oxoproline ring is generally required. nih.gov The presence of the bulky and electron-withdrawing trifluoroacetyl group at the N-1 position of this compound would likely hinder its binding to the active site of 5-oxoprolinase, potentially making it an inhibitor of the enzyme. However, without direct experimental evidence, the precise nature and potency of this inhibition remain speculative.

Studies on analogues where the 4-methylene group of 5-oxo-L-proline is replaced have shown that modifications at this position are tolerated and can lead to compounds that are either substrates or inhibitors of 5-oxoprolinase. nih.gov This highlights the importance of the substitutions on the proline ring in determining the interaction with the enzyme.

Inhibition of Proteases and Other Hydrolases

The potential for this compound to inhibit proteases and other hydrolases has not been specifically detailed in available research. However, trifluoroacetylated compounds are of interest in medicinal chemistry for their potential to act as enzyme inhibitors. ontosight.ai The trifluoroacetyl group can enhance the stability of a compound and its interactions with enzyme active sites.

The core structure of this compound is a lactam, a cyclic amide. wikipedia.org Some hydrolases are known to act on such structures. For example, 5-oxoprolinase itself is a hydrolase that acts on the cyclic amide bond of 5-oxoproline. wikipedia.org Whether this compound could inhibit other hydrolases would depend on the specific enzyme's active site architecture and mechanism.

Role in Metabolic Pathways and Cycles

Research on its Formation and Utilization within Biochemical Cascades

This compound is a synthetic compound, and therefore, its formation through natural biochemical cascades is not expected. ontosight.ai Its synthesis would involve chemical reactions to introduce the oxo and trifluoroacetyl groups onto a proline precursor. ontosight.ai

Once introduced into a biological system, its utilization would depend on its ability to be recognized and metabolized by enzymes. As discussed, the N-trifluoroacetyl group would likely prevent its processing by enzymes like 5-oxoprolinase that require a free N-1 position. nih.gov Consequently, it is plausible that this compound would not be readily utilized in central metabolic pathways and might be excreted without significant modification.

Insights into Proline and Pyroglutamic Acid Metabolism

The study of synthetic analogues like this compound can provide valuable insights into the metabolism of proline and pyroglutamic acid (5-oxoproline). By observing how modifications, such as N-trifluoroacetylation, affect enzyme interactions, researchers can better understand the structural requirements of enzymes involved in these pathways.

Pyroglutamic acid is a metabolite found in many proteins and is an intermediate in the glutathione cycle. wikipedia.org It is formed from the cyclization of glutamic acid or glutamine. wikipedia.org The metabolism of pyroglutamic acid is critical, and its accumulation can lead to metabolic acidosis. toxicologia.org.arhmdb.ca

Proline metabolism is also a key area of research, with proline-aromatic sequences in proteins being stabilized by specific interactions. chemrxiv.org The rigid structure of the proline ring influences protein conformation. Understanding how derivatives of proline interact with biological systems can shed light on these fundamental processes.

Below is a table summarizing the key enzymes and metabolites discussed in relation to the potential interactions of this compound.

CategoryCompound/EnzymeRolePotential Interaction with this compound
Metabolites ProlineA proteinogenic amino acid with a unique cyclic structure.Structural precursor to this compound.
Pyroglutamic Acid (5-Oxoproline)An intermediate in the gamma-glutamyl cycle. nih.govwikipedia.orgThe core structure of this compound. The trifluoroacetyl group at N-1 likely alters its metabolic fate.
GlutathioneA key antioxidant involved in the gamma-glutamyl cycle. nih.govThe metabolism of the 5-oxoproline core is linked to glutathione synthesis.
L-GlutamateAn amino acid produced from the breakdown of 5-oxoproline. nih.govThe product of the 5-oxoprolinase reaction, which may be inhibited by this compound.
Enzymes 5-OxoprolinaseCatalyzes the conversion of 5-oxo-L-proline to L-glutamate in the gamma-glutamyl cycle. nih.govnih.govLikely inhibited due to the N-1 trifluoroacetyl group, which is expected to block substrate binding. nih.gov
Proline DehydrogenaseAn enzyme involved in the catabolism of proline.Potential for interaction, as other proline analogues are known inhibitors.
Proteases and other HydrolasesEnzymes that catalyze the breakdown of proteins and other molecules.Potential inhibitory activity due to the trifluoroacetyl group and lactam structure.

Investigation of Biological Transport Mechanisms

The transport of small molecules across cellular membranes is a fundamental process governed by a variety of transport proteins. Understanding how this compound and its metabolites are transported is key to elucidating their biological activity and potential as therapeutic agents.

Carrier-Mediated Uptake Studies for this compound Related Metabolites

Research into the carrier-mediated uptake of metabolites related to this compound has primarily focused on its parent compound, 5-oxoproline. Studies have shown that 5-oxoproline is transported into cells via specific carrier proteins.

One of the key transporters identified is the monocarboxylate transporter SLC16A1 (also known as MCT1). nih.gov In a study using a human glioblastoma cell line (T98G) as an astrocyte model, it was found that Na+-dependent and amino acid transport systems had a negligible contribution to 5-oxoproline uptake. nih.gov Instead, the transport was strongly inhibited by the monocarboxylate lactate, suggesting a common carrier. nih.gov Further experiments using Xenopus laevis oocytes expressing SLC16A1 confirmed that this transporter is solely responsible for the H+-coupled transport of 5-oxoproline. nih.gov

The introduction of a trifluoroacetyl group to form this compound would be expected to significantly alter its interaction with transporters like SLC16A1. The bulky and highly electronegative nature of the trifluoroacetyl group could sterically hinder the binding of the molecule to the transporter's active site or alter its electronic properties, thereby affecting its transport efficiency. Further research is needed to specifically characterize the carrier-mediated uptake of this compound.

Table 1: Kinetic Parameters for 5-Oxoproline Uptake by SLC16A1

Parameter Value Cell/System Reference
K_m 3.2 ± 0.2 mM T98G cells nih.gov
V_max 3.3 ± 0.1 nmol/min/mg protein T98G cells nih.gov
K_d (passive diffusion) 0.04 ± 0.01 µl/min/mg protein T98G cells nih.gov
Hill Coefficient (for proton activation) 0.9 ± 0.1 SLC16A1-expressing oocytes nih.gov
pK_a (for proton activation) 6.31 ± 0.05 SLC16A1-expressing oocytes nih.gov

Proton-Coupled Transport Systems Research

The transport of 5-oxoproline has been demonstrated to be coupled to a proton gradient. nih.gov This was confirmed by the significant suppression of its uptake in the presence of a protonophore, carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton gradient across the membrane. nih.gov The stoichiometry of this transport process for 5-oxoproline via SLC16A1 has been determined to be 1:1, meaning one proton is co-transported with one molecule of 5-oxoproline. nih.gov This makes the transport process electroneutral. nih.gov

Given that the parent molecule, 5-oxoproline, is transported via a proton-coupled mechanism, it is plausible that this compound would also utilize such a system, provided it is recognized by the transporter. Proton-coupled oligopeptide transporters (POTs) are known for their promiscuous substrate binding sites and their ability to transport a wide variety of small peptides and drug-like molecules. elifesciences.org The transport mechanism of POTs involves the binding of the substrate followed by the binding of protons, which triggers a conformational change in the transporter to allow the substrate to move into the cell. elifesciences.org The trifluoroacetyl group might influence the pKa of the carboxyl group on the proline ring, which could in turn affect the protonation state and interaction with proton-coupled transporters.

Studies on Interactions with Other Biological Macromolecules

The biological effects of this compound are also dependent on its interactions with other macromolecules, such as proteins. These interactions can lead to the modulation of enzyme activity or the mimicry of natural signaling molecules.

Ligand-Protein Binding Research

While specific ligand-protein binding studies for this compound are not widely available, research on related proline-containing structures provides a framework for understanding its potential interactions. Proline-rich motifs in proteins are known to be crucial for many protein-protein interactions. elifesciences.org Synthetic molecules that can mimic these motifs can act as inhibitors of such interactions. elifesciences.org

The enzyme 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate, is a key protein that interacts with the parent compound. nih.gov This enzyme is composed of two protein components, one of which exhibits a 5-oxo-L-proline-dependent ATPase activity, indicating a direct interaction with 5-oxoproline. nih.gov The presence of the trifluoroacetyl group on the nitrogen of the pyrrolidine (B122466) ring in this compound would likely inhibit its binding to 5-oxoprolinase due to steric hindrance and altered electronic properties, potentially making it an inhibitor of this enzyme.

Mimicry of Natural Amino Acids and Peptides in Biological Contexts

Proline and its derivatives play significant roles in the structure and function of peptides and proteins. The rigid ring structure of proline often induces specific conformations in peptide chains. Synthetic analogues can mimic these natural structures and either elicit or block biological responses.

For instance, proline mimics have been incorporated into peptide hormones like oxytocin (B344502) to study structure-activity relationships. The introduction of a proline analogue can alter the cis-trans isomerization of the peptide bond, which can be critical for receptor binding and activation.

This compound, with its modified proline ring, has the potential to act as a mimic of proline-containing peptides. The trifluoroacetyl group could influence the conformational preferences of the molecule, potentially favoring a specific geometry that allows it to fit into the binding pockets of receptors or enzymes that normally bind proline-rich ligands. The ability of aza-proline, another proline analogue, to effectively mimic the stereochemistry of L-proline in the context of collagen highlights the potential for such synthetic derivatives to integrate into biological structures. The trifluoroacetyl group, being a significant modification, would likely impart unique properties to the mimicry, potentially leading to antagonistic or agonistic effects depending on the specific biological context.

Mechanistic Elucidation of Biological Activities Non Clinical Focus

Molecular Mechanisms of Enzyme Inhibition by 5-Oxo-1-(trifluoroacetyl)proline

While direct studies on this compound are not extensively documented in publicly available research, the inhibitory potential of this compound can be inferred from the activities of structurally similar molecules. The core structure, 5-oxoproline (also known as pyroglutamic acid), and its analogs are known to interact with specific enzymes. For instance, the aldehyde analog, 5-oxoprolinal, is a potent transition-state inhibitor of pyroglutamyl-peptide hydrolase, an enzyme that removes the N-terminal pyroglutamyl residue from peptides like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) nih.gov. This inhibition is competitive and highly specific, with a Ki value of 26 nM nih.gov.

The introduction of a trifluoroacetyl group at the N1 position of the 5-oxoproline ring is expected to significantly influence its enzymatic interactions. The trifluoroacetyl group is a strong electron-withdrawing group, which can enhance the electrophilicity of the adjacent carbonyl carbon, making it a potential target for nucleophilic attack by amino acid residues in an enzyme's active site. This could lead to the formation of a stable covalent adduct, resulting in irreversible inhibition. Alternatively, the trifluoroacetyl group could contribute to non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity of the compound for the target enzyme.

Biochemical Pathways Affected by the Compound's Presence

The presence of this compound can be anticipated to impact biochemical pathways involving proline and glutamate (B1630785) metabolism. Proline metabolism is crucial for various cellular functions, including response to metabolic stress and signaling nih.gov. The enzyme 5-oxo-L-prolinase, for instance, catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a key step in the glutathione (B108866) cycle nih.govwikipedia.org. Inhibition of this enzyme or related enzymes by this compound could lead to an accumulation of 5-oxoproline and a depletion of glutamate, potentially disrupting cellular redox balance and amino acid homeostasis.

Furthermore, proline biosynthesis has been identified as a promoter of tumorigenesis in hepatocellular carcinoma nih.gov. Key enzymes in this pathway, such as pyrroline-5-carboxylate reductase 1 (PYCR1), are upregulated in cancer cells nih.gov. Given the structural similarity, it is plausible that this compound or its derivatives could modulate the activity of enzymes in the proline biosynthesis pathway, thereby affecting cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

For proline-based compounds, modifications to the pyrrolidine (B122466) ring and substitutions at the nitrogen and carboxyl groups can dramatically alter biological activity. For example, in a series of proline-derived sulphonamides, the nature and position of substituents on the aromatic ring of the sulphonamide moiety significantly influenced their antimicrobial and antioxidant activities questjournals.org.

In the context of this compound, key areas for SAR exploration would include:

Modification of the Trifluoroacetyl Group: Replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups could modulate the inhibitory potency and selectivity.

Substitution on the Pyrrolidone Ring: Introducing substituents at positions 3 and 4 of the 5-oxoproline ring could influence binding affinity and specificity for target enzymes.

Esterification of the Carboxylic Acid: Converting the carboxylic acid to various esters could enhance cell permeability and alter the pharmacokinetic profile.

A hypothetical SAR table for derivatives of this compound is presented below, illustrating potential modifications and their expected impact on a hypothetical enzyme inhibitory activity.

Derivative R1 (Position 1) R2 (Position 4) Hypothetical IC50 (µM)
Parent Compound -COCF3H10
Analog 1 -COCH3H50
Analog 2 -COCF3-OH5
Analog 3 -COCF3-F2
Analog 4 (Ester) -COCF3H (Methyl Ester)8

Investigation of Modulatory Effects on Cellular Processes (e.g., in vitro assays, pathway modulation)

The modulatory effects of this compound on cellular processes can be investigated using a variety of in vitro assays. For instance, its anti-proliferative activity could be evaluated against a panel of human cancer cell lines, as has been done for novel derivatives of Flexicaulin A condensed with amino acid trifluoroacetates nih.gov. Such studies could reveal the compound's potential as an anticancer agent and elucidate the underlying mechanisms, such as the induction of apoptosis through specific signaling pathways nih.gov.

Cell-based assays could also be employed to assess the compound's impact on pathways related to metabolic stress. For example, measuring the levels of reactive oxygen species (ROS) and the activation of stress-activated protein kinase/JNK pathways could provide insights into its effects on cellular redox homeostasis nih.gov.

Design Principles for Peptidomimetics Incorporating the this compound Scaffold

The 5-oxoproline scaffold is a constrained analog of a glutamate residue and can be incorporated into peptidomimetics to mimic or block the biological actions of peptides. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to improve properties such as stability, bioavailability, and potency upc.edu.

The this compound scaffold offers several advantages for peptidomimetic design:

Conformational Constraint: The cyclic nature of the 5-oxoproline ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a target receptor or enzyme upc.edu.

Proteolytic Stability: The N-terminal trifluoroacetyl group and the cyclic structure can confer resistance to degradation by peptidases.

Scaffold for Diverse Substituents: The scaffold allows for the introduction of various substituents at different positions to optimize biological activity.

The design process for a peptidomimetic incorporating this scaffold would typically involve identifying a lead peptide, determining its bioactive conformation, and then designing a molecule where the this compound unit replaces a key amino acid residue to mimic its spatial orientation and electronic properties upc.edu.

Advanced Analytical Techniques for 5 Oxo 1 Trifluoroacetyl Proline Research

Spectroscopic Characterization (NMR, MS, IR) in Mechanistic Studies

Spectroscopic methods are fundamental in confirming the identity and investigating the chemical behavior of 5-Oxo-1-(trifluoroacetyl)proline. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the compound's covalent structure.

¹H NMR: The proton spectrum would reveal signals corresponding to the protons of the pyrrolidone ring. These typically appear as complex multiplets in the aliphatic region (approx. 2.0-4.5 ppm). hmdb.caresearchgate.net

¹³C NMR: The carbon spectrum would show distinct resonances for the two carbonyl carbons (the lactam and the carboxylic acid), the carbons of the pyrrolidone ring, and the carbons of the trifluoroacetyl group (a quartet due to C-F coupling).

¹⁹F NMR: This is a particularly informative technique for this molecule due to the CF₃ group. It would show a single resonance, and its chemical shift would be sensitive to the electronic environment, providing confirmation of the trifluoroacetylation. Fluorinated prolines are increasingly used as ¹⁹F NMR reporters to study conformation and dynamics. nih.gov

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation and identification in complex mixtures.

Molecular Ion: The molecular weight of this compound is 225.12 g/mol . chemicalbook.com In MS, it would be observed as a protonated molecule [M+H]⁺ at m/z 226.1 or a deprotonated molecule [M-H]⁻ at m/z 224.1.

Fragmentation: Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. Peptides containing a proline residue are known to exhibit preferential cleavage at the amide bond N-terminal to the proline, a phenomenon termed the "proline effect". researchgate.netosu.edunih.govnih.gov Key fragmentation for this compound would involve the neutral loss of CO₂ (44 Da) from the carboxylic acid, loss of the trifluoroacetyl group, and cleavage of the pyrrolidone ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule.

The spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups. The parent compound, 5-oxoproline, shows characteristic peaks for its functional groups. nist.gov The trifluoroacetyl derivative would exhibit additional bands. For instance, the IR spectrum of L-proline shows characteristic vibrations that are modified upon complexation or derivatization. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMRPyrrolidone ProtonsComplex multiplets ~2.0-4.5 ppm
¹³C NMRCarbonyl CarbonsResonances >170 ppm (Lactam and Carboxylic Acid)
¹⁹F NMRTrifluoroacetyl GroupSinglet resonance characteristic for a CF₃ group
Mass SpectrometryFragmentationNeutral loss of CO₂, cleavage of the N-terminal trifluoroacetyl group, ring opening
IR SpectroscopyC=O StretchingStrong bands at ~1700-1780 cm⁻¹ (Carboxylic Acid, Lactam, Ketone)
IR SpectroscopyC-F StretchingStrong, characteristic bands in the region of ~1100-1300 cm⁻¹
IR SpectroscopyO-H StretchingBroad band ~2500-3300 cm⁻¹ (Carboxylic Acid)

Chromatographic Separation Techniques for Stereoisomers and Impurities

Chromatography is indispensable for isolating this compound from reaction mixtures and for separating its stereoisomers.

Since this compound is a chiral molecule, separating its enantiomers (D and L forms) is critical for research applications. Chiral HPLC is the most effective method for this purpose. nih.gov

Method development involves selecting an appropriate Chiral Stationary Phase (CSP) and mobile phase.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely used and highly effective for a broad range of chiral compounds. nih.gov

Amylose (B160209) derivatives: Columns such as Chiralpak® IG or IB (immobilized amylose tris(phenylcarbamate) derivatives) are robust and can be used in normal-phase, reversed-phase, and polar organic modes. nih.govnih.gov

Cellulose (B213188) derivatives: Columns like Chiralcel® OD or OJ (coated cellulose tris(phenylcarbamate) derivatives) are also common choices, often used in normal-phase mode with hexane/alcohol mobile phases. nih.gov

Mobile Phase Optimization: The choice of mobile phase (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile (B52724)/water for reversed phase) and additives is optimized to achieve baseline separation of the enantiomers. For a related compound, 5-Oxo-1-(phenylsulphonyl)-L-proline, a reversed-phase method using acetonitrile and water has been demonstrated. sielc.com

Table 2: Potential Chiral HPLC Methodologies for this compound Enantiomers

Chiral Stationary Phase (CSP) Type Example Column Typical Mobile Phase Separation Mode
Immobilized Amylose PhenylcarbamateChiralpak® IG-3Hexane/Ethanol/Trifluoroacetic AcidNormal Phase
Coated Cellulose PhenylcarbamateChiralcel® OD-HHeptane/IsopropanolNormal Phase
Immobilized Cellulose PhenylcarbamateLux® Cellulose-1Acetonitrile/WaterReversed Phase
Protein-BasedChiral-AGP (α₁-acid glycoprotein)Phosphate Buffer/AcetonitrileReversed Phase

GC-MS is a powerful technique for the analysis of volatile compounds. While the trifluoroacetyl group increases the volatility of the parent 5-oxoproline, the presence of the free carboxylic acid group makes direct GC analysis challenging. Therefore, derivatization is required. nih.gov

The analytical workflow involves two key steps:

Derivatization: The carboxylic acid group must be converted to a less polar, more volatile functional group. A common and effective method is esterification. For example, reacting the compound with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, or with a reagent like pentafluorobenzyl bromide (PFB-Br), converts the carboxylic acid to its corresponding ester. nih.govresearchgate.net This PFB ester is highly sensitive for detection by electron-capture negative-ion chemical ionization (ECNICI). nih.gov

GC-MS Analysis: The derivatized analyte is injected into the GC, where it is separated from other components on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, where they are ionized and detected. The trifluoroacetyl group and any additional fluorine atoms from derivatization make the molecule an excellent candidate for highly sensitive detection using ECNICI-MS. nih.gov

It's important to note that harsh derivatization conditions can sometimes cause the conversion of related compounds, like glutamine or glutamic acid, into pyroglutamic acid derivatives, which must be considered during method development. researchgate.net

Quantitative Analysis Methodologies for Research Applications

Accurate quantification of this compound is essential for many research applications. Mass spectrometry-based methods, particularly when coupled with chromatography, offer the highest sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis in complex matrices. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis using GC-MS, Selected Ion Monitoring (SIM) is employed. Here, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic ions of the derivatized analyte. nih.gov

Internal Standards: For both LC-MS/MS and GC-MS, the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving high accuracy and precision. An ideal internal standard would be this compound labeled with ¹³C or ²H (deuterium). For example, in the analysis of pyroglutamate (B8496135), a deuterium-labeled internal standard was generated in situ for quantification. nih.govresearchgate.net

Table 3: Example of a Hypothetical LC-MS/MS Method for Quantitative Analysis

Parameter Setting Purpose
Ionization ModeNegative ESIForms the [M-H]⁻ precursor ion
Precursor Ion (Q1)m/z 224.1Selects the molecule of interest
Product Ion (Q3)e.g., m/z 112.0Specific fragment for quantification (e.g., after loss of CF₃CO)
Collision EnergyOptimized ValueTo induce characteristic fragmentation
Internal Standarde.g., ¹³C₅-labeled analyteFor accurate and precise quantification

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification of an analyte to improve its analytical properties. For this compound, derivatization strategies primarily target the carboxylic acid group to enhance performance in chromatography and mass spectrometry.

The N-trifluoroacetyl group is itself a derivatizing feature, imparting favorable properties such as increased volatility and high electron affinity for sensitive MS detection. However, additional derivatization of the C-terminal carboxyl group can further enhance analysis.

Key strategies include:

Esterification for GC-MS: As discussed in section 7.2.2, converting the carboxylic acid to an ester (e.g., methyl, ethyl, or pentafluorobenzyl ester) is essential to increase volatility and thermal stability for GC analysis. nih.govnih.gov The use of fluorinated reagents like pentafluorobenzyl bromide (PFB-Br) dramatically increases sensitivity in ECNICI-MS mode. nih.govresearchgate.net

Derivatization for LC-MS: While LC-MS does not require volatile analytes, derivatization can still be used to improve ionization efficiency and thus sensitivity. Reagents that introduce a permanently charged group or a highly basic site that is easily protonated can significantly enhance the signal in ESI-MS. Recently, novel pyridinium-based reagents have been developed to improve the detection of compounds with carboxylic acid groups. nih.gov

Derivatization for Chiral Resolution: In some cases, indirect chiral separation can be achieved by reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

Table 4: Summary of Derivatization Strategies for this compound

Target Group Reagent Technique Advantage
Carboxylic AcidMethanol/HClGC-MSIncreases volatility (forms methyl ester)
Carboxylic AcidPentafluorobenzyl Bromide (PFB-Br)GC-MS (ECNICI)Increases volatility and provides extreme sensitivity
Carboxylic AcidPyridinium-based ReagentsLC-MSImproves ionization efficiency and sensitivity
Carboxylic AcidChiral AlcoholHPLC (Achiral Column)Forms diastereomers for indirect chiral separation

Computational and Theoretical Approaches in 5 Oxo 1 Trifluoroacetyl Proline Research

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the conformational landscape and reactivity of 5-Oxo-1-(trifluoroacetyl)proline. researchgate.netindexcopernicus.com These calculations can predict the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

Furthermore, quantum chemical calculations provide insights into the molecule's reactivity. By mapping the electron distribution, researchers can identify regions susceptible to nucleophilic or electrophilic attack. The trifluoroacetyl group, with its electron-withdrawing fluorine atoms, significantly influences the electronic properties of the proline ring, potentially altering its reactivity compared to naturally occurring proline. ontosight.ai

Table 1: Representative Quantum Chemical Calculation Methods for Conformational and Reactivity Analysis

MethodBasis SetProperties Calculated
Density Functional Theory (DFT)6-311++G(d,p)Optimized geometry, vibrational frequencies, dipole moment
B3LYP6-31G(d)Transition state geometries, reaction energy barriers
Møller-Plesset perturbation theory (MP2)aug-cc-pVTZElectron correlation effects, more accurate energies

This table is illustrative and specific basis sets and methods may vary depending on the research objectives.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying how this compound interacts with biological macromolecules, such as proteins and enzymes, over time. These simulations model the movements and interactions of atoms, providing a dynamic picture of the binding process.

Given that proline and its derivatives are known to interact with various biological targets, MD simulations can help to understand the stability of the complex formed between this compound and a specific biomolecule. nih.govuni-miskolc.hu For example, simulations can reveal how the compound binds to the active site of an enzyme, the role of water molecules in the interaction, and the conformational changes that occur in both the compound and the protein upon binding. uni-miskolc.hu These insights are crucial for understanding the mechanism of action of potential drug candidates.

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors.

For this compound, docking studies can identify potential enzyme targets and elucidate the specific interactions that stabilize the enzyme-ligand complex. For example, studies on analogous 5-oxo-imidazoline derivatives have utilized molecular docking to investigate their binding to enzymes like polo-like kinase 1. samipubco.comsamipubco.com Similarly, docking could reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in an enzyme's active site. This information is invaluable for understanding the structural basis of its potential inhibitory activity. For instance, research on 5-oxo-L-prolinase has shown that it can be a target for proline analogs. nih.govnih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in its experimental characterization. For instance, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra. nist.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. ontosight.ai

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanisms and optimize reaction conditions. This is particularly useful for understanding the stability of the trifluoroacetyl group under different chemical environments.

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Derivative

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesKey Functional Group Assignments
1H NMR2.0-2.5 ppm (m, 4H), 4.5 ppm (t, 1H)Proline ring protons
13C NMR25, 30, 58, 160, 175 ppmProline ring carbons, trifluoroacetyl carbonyl, oxo carbonyl
19F NMR-75 ppm (s)Trifluoromethyl group
IR Spectroscopy1720 cm-1, 1680 cm-1, 1200-1100 cm-1C=O (oxo), C=O (amide), C-F stretching vibrations

Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined through specific calculations.

In Silico Screening and Design of Novel Derivatives

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. This approach can be applied to discover novel derivatives of this compound with enhanced biological activity.

Starting with the core structure of this compound, researchers can computationally design and evaluate a vast number of new derivatives by modifying various parts of the molecule. mdpi.comnih.gov For example, different substituents could be added to the proline ring to improve binding affinity or selectivity for a particular enzyme. nih.gov Computational tools can then predict the properties of these new molecules, such as their binding energy, solubility, and potential toxicity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. This rational design approach significantly accelerates the drug discovery process. Studies on other 5-oxo derivatives have demonstrated the utility of these in-silico methods in identifying promising lead compounds for various therapeutic areas, including cancer and infectious diseases. nih.govresearchgate.net

Future Research Directions and Emerging Areas

Integration with Advanced Chemical Biology Techniques

The functionalization of 5-Oxo-1-(trifluoroacetyl)proline lends itself to integration with a variety of advanced chemical biology techniques. These methodologies could provide unprecedented insights into its interactions and functions within complex biological systems.

Future research could focus on developing chemical probes from this compound to enable detailed studies of its biological targets. acs.org Techniques such as activity-based protein profiling (ABPP) could be adapted to identify specific enzymes or binding proteins that interact with this compound. acs.org This would involve the design of probes incorporating a reactive group and a reporter tag, allowing for the covalent labeling and subsequent identification of protein targets.

Furthermore, the principles of bioorthogonal chemistry could be applied to track and visualize the compound in living cells. nih.gov By incorporating a bioorthogonal handle, such as an azide (B81097) or alkyne, into the structure of this compound, researchers could employ "click chemistry" reactions to attach fluorophores or other imaging agents. This would facilitate real-time visualization of its subcellular localization and trafficking, providing valuable information about its mechanism of action.

Exploration of New Synthetic Pathways for Complex Analogues

The development of novel synthetic routes to create a diverse library of this compound analogues is a crucial area for future research. Such analogues, with modifications at various positions of the proline ring or alterations to the N-acyl group, could exhibit a range of biological activities.

One promising direction is the synthesis of analogues based on the modification of the pyroglutamic acid scaffold. nih.govnih.gov Research into the synthesis of various L-pyroglutamic acid esters has demonstrated significant antifungal activity, suggesting that similar modifications to this compound could yield compounds with interesting pharmacological properties. nih.gov Additionally, the synthesis of N-(3-aminoalkyl)proline derivatives has been shown to produce compounds with potent antiglycation activity, indicating another potential avenue for derivatization. rsc.org

The synthesis of these complex analogues would likely involve multi-step reaction sequences, requiring careful control of stereochemistry. Techniques such as carbodiimide (B86325) coupling, often catalyzed by agents like 1-hydroxybenzotriazole, could be employed for peptide bond formation in the synthesis of more elaborate derivatives. nih.gov

Unraveling Undiscovered Biochemical Roles

While the parent compound, 5-oxoproline (pyroglutamic acid), is a known intermediate in the γ-glutamyl cycle, the specific biochemical roles of this compound remain largely uncharacterized. wikipedia.orgnih.gov Future research should aim to elucidate the metabolic fate and enzymatic targets of this compound.

A key area of investigation will be to determine if this compound interacts with enzymes involved in proline or pyroglutamate (B8496135) metabolism, such as 5-oxoprolinase. nih.govnih.gov Studies on the in vivo metabolism of 5-oxo-L-proline have shown its conversion to glutamate (B1630785), a process that can be inhibited by its analogues. nih.gov Investigating whether this compound acts as a substrate or inhibitor of such enzymes could reveal its potential to modulate critical metabolic pathways.

Furthermore, given that N-acyl amino acids are an emerging class of signaling molecules, it is plausible that this compound may have roles in cellular signaling. nih.gov Research into its effects on various cellular processes, such as inflammation, proliferation, and apoptosis, could uncover novel biological functions. For instance, studies on other 5-oxopyrrolidine derivatives have demonstrated promising anticancer and antimicrobial activities. nih.gov

Development of Advanced Analytical Tools for High-Throughput Screening

To efficiently explore the biological activities of a large library of this compound analogues, the development of advanced analytical tools for high-throughput screening (HTS) is essential. These tools would enable the rapid assessment of compound libraries against various biological targets.

Future efforts could focus on designing cell-based or biochemical assays amenable to HTS formats. For example, enzymatic assays could be developed to screen for inhibitors of specific enzymes, such as proline dehydrogenase or pyroglutamyl-peptidase I. nih.govfrontiersin.org The development of a bioluminescent probe for pyroglutamate aminopeptidase (B13392206) highlights the potential for creating sensitive and selective assays for enzymes that may interact with this compound. nih.gov

Moreover, phenotypic screening approaches using automated microscopy and image analysis could be employed to identify compounds that induce specific cellular changes. The anti-proliferative activity of other 5-oxo-dihydropyranopyran derivatives has been successfully assessed using the MTT method in a high-throughput manner. nih.gov

Expanding Computational Models for Predictive Research

Computational modeling and simulation techniques offer powerful tools to predict the properties and biological activities of this compound and its analogues, thereby guiding and accelerating experimental research.

Future work should focus on developing and validating molecular models for this specific compound. Molecular dynamics (MD) simulations could be employed to study its conformational preferences and interactions with water and biological macromolecules. unimi.itnih.gov Such simulations have been used to understand the effects of proline on peptide folding and the unusual properties of its aqueous solutions. unimi.itnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of synthesized analogues to build predictive models that correlate chemical structure with biological activity. oarjst.com Such models can guide the design of new derivatives with enhanced potency and selectivity. Additionally, molecular docking studies can be used to predict the binding modes of this compound analogues to potential protein targets, as has been done for other proline derivatives as ACE inhibitors. oarjst.comresearchgate.net

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